molecular formula C11H14N2O5S B1276369 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid CAS No. 65194-68-5

5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid

Cat. No. B1276369
CAS RN: 65194-68-5
M. Wt: 286.31 g/mol
InChI Key: DMFZVEPUUJLDTA-UHFFFAOYSA-N
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Description

5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid is a compound that can be considered a derivative of sulfonamide. Sulfonamides are a group of molecules that contain the sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This class of compounds is known for its various biological activities, including antibacterial properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives, which are structurally related to 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid, can be achieved through electrochemical methods. For instance, anodic oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids using a commercial carbon anode leads to the formation of sulfonamide derivatives. The electrogenerated quinone diimine is a key intermediate that undergoes a Michael-type addition reaction with arylsulfinic acids to yield the desired sulfonamide derivatives. By controlling the exerted potentials, it is possible to isolate mono- and disulfone derivatives from the same precursor .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, and in some cases, single crystal X-ray analysis is used to confirm the structures. For example, the structures of certain benzylthio-1,3,4-oxadiazoles derived from α-amino acids were confirmed using this technique . Although the exact structure of 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid is not detailed in the provided papers, similar analytical methods could be applied to ascertain its molecular configuration.

Chemical Reactions Analysis

Sulfonamide derivatives can be synthesized through various chemical reactions. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves multiple steps, starting from 4-amino-2-hydroxybenzoic acid. The process includes methylation, reaction with potassium thiocyanate and bromine, ethylation with bromoethane, and final oxidation with hydrogen peroxide . These reactions highlight the complexity and multi-step nature of synthesizing sulfonamide derivatives, which would be similar for the synthesis of 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific structure. The provided papers do not detail the properties of 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid, but similar compounds have been synthesized and analyzed using techniques such as IR, 1H NMR, and MS to confirm their chemical structures . These techniques can provide information on the physical state, solubility, stability, and other chemical properties of the compound .

Scientific Research Applications

Antibacterial Activity

A study by (Aziz ur-Rehman et al., 2015) synthesized a series of compounds related to 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid, demonstrating their potential as antibacterial agents. Another study (Aziz‐ur‐Rehman et al., 2015) confirmed similar findings, showing that these compounds possess good antibacterial activity.

Antimicrobial Activity

Compounds derived from 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid also showed promise as antimicrobial agents. (D. B. Janakiramudu et al., 2017) synthesized a series of sulfonamides and carbamates displaying potent antimicrobial activity. Additionally, (M. A. Oliveira et al., 2015) investigated 4-(Phenylsulfonyl) morpholine, a related compound, for its antimicrobial and modulating activity.

Biochemical and Pharmacological Studies

Several studies focused on the biochemical and pharmacological aspects of compounds related to 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid. (B. Allison et al., 2006) identified novel cholecystokinin-2 receptor antagonists from this chemical class. Another study (U. Schindler et al., 2006) discovered new soluble guanylyl cyclase agonists with vasodilator properties among these compounds.

Synthesis and Chemical Analysis

Research has also been conducted on the synthesis and chemical properties of related compounds. (G. Griss & H. Machleidt, 1970) and (С. А. Чумаченко et al., 2014) explored the synthesis of various derivatives, expanding the understanding of their chemical behavior and potential applications.

Anticancer Research

In the field of oncology, (A. El-Sharief et al., 2019) and (Aysha Gaur et al., 2022) conducted studies on novel indole derivatives, including those related to 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid, for their potential as anticancer agents.

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and handling procedures. Proper safety data sheets should be consulted when handling any chemical compound .

Future Directions

The future research directions for this compound would depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if the compound has unique physical properties .

properties

IUPAC Name

2-morpholin-4-yl-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c12-19(16,17)8-1-2-10(9(7-8)11(14)15)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15)(H2,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFZVEPUUJLDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407008
Record name 5-(aminosulfonyl)-2-morpholin-4-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid

CAS RN

65194-68-5
Record name 5-(aminosulfonyl)-2-morpholin-4-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesised according to the procedure described for the synthesis of 5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid (Example S) from 2-Chloro-5-sulfamoyl-benzoic acid (CAS: 97-04-1; Basu; D.-G.; J.Indian Chem.Soc.; 16; 1939; 100, 106) and morpholine and obtained in 85% yield. MS (m/e): 285.1 (MH− 100%).
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5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid
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